3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16011145
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5N3O2 |
|---|---|
| Molecular Weight | 151.12 g/mol |
| IUPAC Name | 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11) |
| Standard InChI Key | KABRWNDZSBPAOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC2=C1NC=N2)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to an imidazole moiety, with a carboxylic acid substituent at the 5-position. This arrangement confers unique electronic properties, including resonance stabilization and hydrogen-bonding capabilities, which are critical for interactions with biological targets . The IUPAC name, 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid, reflects its tautomeric forms and substitution pattern.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅N₃O₂ | |
| Molecular Weight | 151.12 g/mol | |
| InChI Key | KABRWNDZSBPAOZ-UHFFFAOYSA-N | |
| SMILES | OC(=O)C1=CNC2=C1NC=N2 |
The planar structure of the bicyclic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility and enables salt formation, critical for bioavailability .
Synthesis Methods
Conventional Synthetic Routes
Synthesis typically involves cyclization reactions starting from pyrrole or imidazole precursors. One approach utilizes 1,4-dichlorobut-2-ene and tert-butyl carbamate to form a Boc-protected pyrrolidine intermediate, followed by dihydroxylation and diazide formation . Reduction of the diazide yields a diamine, which undergoes cyclization to form the imidazole ring .
Example Reaction Scheme:
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Condensation: 4-Pyridinemethanol + imidazole-5-carboxylic acid → Intermediate.
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Cyclization: Acid-catalyzed ring closure to form the bicyclic core.
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Purification: Recrystallization or column chromatography isolates the product.
Challenges include controlling regioselectivity and minimizing side reactions, necessitating precise temperature and catalyst optimization .
Biological Activity and Mechanism of Action
Antiproliferative Effects
The compound exhibits antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting kinases involved in cell cycle progression . For instance, derivatives such as 18a (IC₅₀ = 2.69 nM) selectively target c-Jun N-terminal kinase 3 (JNK3), a key mediator in apoptotic signaling .
Applications in Medicinal Chemistry
Drug Development
The scaffold serves as a template for designing:
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Kinase Inhibitors: Selective JNK3 inhibitors for Alzheimer’s disease .
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Anticancer Agents: Derivatives with modified side chains show improved tumor suppression in xenograft models.
Structure-Activity Relationships (SAR)
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Substitution at Position 2: Bulky groups (e.g., dichlorophenyl) enhance kinase selectivity .
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Carboxylic Acid Modifications: Esterification reduces cytotoxicity while maintaining potency.
Research Findings and Recent Advances
Preclinical Studies
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Compound 53: Demonstrates 28-fold selectivity for JNK3 over JNK2, with negligible cardiac toxicity in rat models .
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Pharmacokinetics: Low permeability in Caco-2 assays suggests hepatic targeting, minimizing systemic exposure .
Pharmacokinetic and Toxicological Profiles
Toxicity Considerations
Derivatives lacking acetic acid side chains (e.g., 53) show no genotoxicity in micronucleus assays, contrasting earlier analogs .
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